3-Methyl-1-phenyl-1H-pyrazol-5-ol

Description

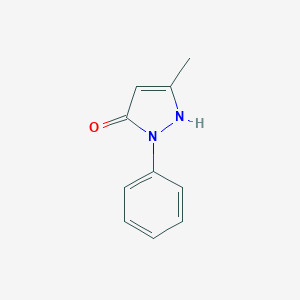

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQYIMCESJLPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061334, DTXSID6091550 | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Demethylantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19735-89-8, 942-32-5, 89-25-8 | |

| Record name | 3-Methyl-1-phenylpyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19735-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethylantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019735898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Demethylantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: The Significance of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

An In-Depth Technical Guide to the Synthesis Mechanism of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

3-Methyl-1-phenyl-1H-pyrazol-5-ol, commonly known in the pharmaceutical field as Edaravone, is a potent free-radical scavenger of significant clinical importance.[1] Initially developed for treating acute ischemic stroke, its neuroprotective properties have led to its approval for managing amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease.[1][2] The core of its biological activity lies in the pyrazolone heterocyclic ring system, a structural motif found in numerous pharmaceutically active compounds.[2][3]

The most prevalent, efficient, and industrially scalable method for its production is a variation of the classic Knorr pyrazole synthesis.[1][4] This guide provides a detailed examination of the underlying reaction mechanism, offers field-proven experimental protocols, and discusses the critical concept of tautomerism inherent to the final product.

The Core Reaction Mechanism: Knorr Pyrazole Synthesis

The synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol is achieved through the condensation reaction between phenylhydrazine and a 1,3-dicarbonyl compound, specifically the β-ketoester, ethyl acetoacetate.[1][2] The mechanism is a sequential process involving nucleophilic attack, dehydration, and intramolecular cyclization, driven by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.[5]

Step 1: Regioselective Nucleophilic Attack and Carbinolamine Formation

The reaction initiates with the nucleophilic attack of the terminal, sterically less hindered nitrogen atom of phenylhydrazine on one of the carbonyl carbons of ethyl acetoacetate. A critical aspect of this step is its regioselectivity. The ketone carbonyl is significantly more electrophilic and reactive towards nucleophiles than the ester carbonyl due to the resonance-donating effect of the ester's ethoxy group, which reduces the partial positive charge on the ester carbon.[5] This preferential attack on the ketone leads to the formation of a transient carbinolamine intermediate.[5]

Step 2: Dehydration to Form the Hydrazone Intermediate

The carbinolamine intermediate is unstable and readily undergoes dehydration, eliminating a molecule of water to form a more stable phenylhydrazone intermediate.[5][6] The formation of water droplets is often an early visual indicator that the reaction has commenced.[5]

Step 3: Intramolecular Cyclization

The key ring-forming step involves an intramolecular nucleophilic attack by the second nitrogen atom (the one attached to the phenyl ring) on the now-targeted ester carbonyl carbon.[1][2][6] This attack results in the formation of a five-membered heterocyclic ring intermediate.

Step 4: Elimination of Ethanol to Yield the Pyrazolone Ring

The final step in the formation of the stable pyrazolone ring is the elimination of the ethoxy group from the tetrahedral intermediate formed in the previous step. This elimination, which releases ethanol, is an irreversible step that drives the reaction to completion, yielding the final product.[1][2]

Caption: Figure 1: Knorr Synthesis Mechanism for Edaravone.

Structural Nuance: Tautomerism in Pyrazolones

The product, 3-methyl-1-phenyl-1H-pyrazol-5-ol, is subject to tautomerism, a form of isomerism involving the migration of a proton and the shifting of double bonds.[5][7] It exists as an equilibrium mixture of three primary tautomeric forms: the OH-form (the aromatic enol, giving it the "-ol" name), the CH-form (the keto form, where the methylene group is protonated), and the NH-form (an imine-like structure).[2][8]

While the OH-form confers aromaticity to the pyrazole ring, spectroscopic and crystallographic data show that the CH-form (3-methyl-1-phenyl-2-pyrazolin-5-one) is often the predominant tautomer, particularly in the solid state and in less polar solvents like chloroform.[2][6][9] The equilibrium between these forms is crucial for the compound's chemical properties, including its acidity and basicity.[5]

Caption: Figure 2: Primary Tautomeric Forms of Edaravone.

Experimental Protocol and Data

The following protocol is a robust and high-yielding procedure adapted from established methodologies for the synthesis of Edaravone.[1][2][10]

Quantitative Data for Synthesis

| Reactant | Molar Mass ( g/mol ) | Amount | Moles (approx.) | Molar Ratio |

| Phenylhydrazine | 108.14 | 10.0 g (9.1 mL) | 0.0925 | 1.0 |

| Ethyl Acetoacetate | 130.14 | 12.0 g (11.8 mL) | 0.0922 | ~1.0 |

| Ethanol (Solvent) | 46.07 | 100 mL | - | - |

| Diethyl Ether (for precipitation) | 74.12 | ~20-30 mL | - | - |

Step-by-Step Synthesis Workflow

| Step | Action | Key Parameters & Reagents | Rationale & Observations |

| 1 | Reagent Addition | In a round-bottom flask, add ethyl acetoacetate followed by the careful, dropwise addition of phenylhydrazine. | The initial addition can be slightly exothermic.[5] |

| 2 | Heating & Reflux | Heat the mixture in a water bath or heating mantle to approximately 135-145 °C and maintain for 60-90 minutes.[1] | The mixture will gradually turn into a heavy, viscous, yellowish-orange syrup, indicating the progression of the condensation and cyclization. |

| 3 | Cooling | Remove the flask from the heat source and allow it to cool slightly before transferring the hot syrup into a beaker. Cool thoroughly in an ice-water bath. | Rapid cooling increases the supersaturation of the product in the residual solvent, preparing for precipitation. |

| 4 | Precipitation | Add a small amount (~5 mL) of cold diethyl ether and stir or scratch the mixture vigorously with a glass rod until a solid precipitate begins to form.[1] | Edaravone is poorly soluble in diethyl ether, which acts as an anti-solvent to force precipitation. The mechanical action initiates crystallization. |

| 5 | Isolation | Continue adding diethyl ether in small portions (up to a total of 20-30 mL) to complete the precipitation. Isolate the crude solid product by vacuum filtration. | This ensures maximum recovery of the crude product from the reaction mixture. |

| 6 | Washing | Wash the solid on the filter with a small amount of cold ethanol or diethyl ether. | This removes residual starting materials and soluble impurities. |

| 7 | Purification | Recrystallize the crude solid from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath. | Recrystallization is a standard purification technique to obtain a high-purity product by removing impurities that remain in the mother liquor. |

| 8 | Final Drying | Collect the purified white or off-white crystals by vacuum filtration and dry them completely. | Yields are typically high, often exceeding 90%.[2][10] |

References

-

"On-water” one-pot four-component synthesis of novel 1H-furo[2,3-c]pyrazole-4-amine derivatives. ResearchGate. Available from: [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available from: [Link]

-

Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. PubMed Central. Available from: [Link]

-

Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Taylor & Francis Online. Available from: [Link]

-

3-Methyl-1-phenyl-2-pyrazolin-5-one. ChemBK. Available from: [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

- Preparation method for edaravone. Google Patents.

-

Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available from: [Link]

-

Knorr Pyrazole Synthesis. Chem Help ASAP. Available from: [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Available from: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available from: [Link]

-

Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of... ResearchGate. Available from: [Link]

-

1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research. Available from: [Link]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Heterocycles. Available from: [Link]

-

Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available from: [Link]

-

Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Available from: [Link]

-

Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. Available from: [Link]

-

Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3. ResearchGate. Available from: [Link]

-

1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. National Institutes of Health. Available from: [Link]

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

-

3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI. Available from: [Link]

-

Tautomers of 3-methyl-5-pyrazolone. Reddit. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. name-reaction.com [name-reaction.com]

- 5. rsc.org [rsc.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Tautomeric Forms of 3-Methyl-1-phenyl-1H-pyrazol-5-ol in Solution

Abstract

3-Methyl-1-phenyl-1H-pyrazol-5-ol, widely known as Edaravone, is a potent free-radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and recovery from stroke.[1] Its chemical behavior, and by extension its pharmacological activity, is intrinsically linked to its existence as a mixture of tautomeric forms in solution. This guide provides a comprehensive technical overview of the tautomeric equilibrium of Edaravone, detailing the structural forms, the profound influence of the solution environment on their relative populations, and the analytical methodologies essential for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, field-proven understanding of this critical molecular phenomenon.

The Principle of Tautomerism in Pyrazolones

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a cornerstone of heterocyclic chemistry.[2] In pyrazolone systems, this phenomenon is particularly prominent due to the mobility of a proton between nitrogen and oxygen heteroatoms and an adjacent carbon atom.[3][4] For 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone), three principal tautomers are in a dynamic equilibrium in solution: the OH-form (enol), the NH-form (amine/lactam), and the CH-form (keto).[1][5]

The relative stability and predominance of each tautomer are not intrinsic properties of the molecule alone but are heavily dictated by external factors, most notably the solvent.[6][7] Understanding this equilibrium is paramount, as the different tautomers exhibit distinct physicochemical properties, such as lipophilicity, hydrogen bonding capability, and molecular geometry, which in turn govern their pharmacokinetic and pharmacodynamic profiles.[5]

Caption: Tautomeric equilibrium of 3-Methyl-1-phenyl-1H-pyrazol-5-ol.

The Decisive Role of the Solvent Environment

The choice of solvent is the most critical experimental variable controlling the tautomeric composition of Edaravone. The solvent's polarity, proticity, and hydrogen-bonding capabilities directly influence the energy landscape of the tautomeric forms.

Nonpolar Aprotic Solvents (e.g., CDCl₃, Benzene-d₆)

In nonpolar environments, solute-solute interactions often dominate over solute-solvent interactions. For Edaravone, this results in the marked predominance of the CH-form (keto) .[1] 1H and 13C NMR spectra recorded in CDCl₃ show signals corresponding exclusively to the CH tautomer.[1] This preference is driven by the formation of a more compact, less polar structure that is better accommodated by the nonpolar medium. In some related pyrazolone structures, the OH-form can also be observed, but it typically exists as a dimer stabilized by intermolecular hydrogen bonds, a configuration that is also favored in nonpolar solvents.[8][9]

-

Causality Insight: The choice of a nonpolar solvent like CDCl₃ effectively "locks" the equilibrium towards the least polar tautomer, providing a clean baseline spectrum of the CH-form for comparative analysis.

Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆)

The introduction of a polar aprotic solvent, particularly one with strong hydrogen-bond accepting capabilities like DMSO, dramatically shifts the equilibrium. In DMSO-d₆, Edaravone exists as a mixture of all three tautomers.[1] The solvent molecules disrupt the solute-solute hydrogen bonds that may exist in the solid state or nonpolar solutions, solvating and stabilizing the more polar NH and OH tautomers.[8][9]

Experimental NMR data allows for the quantification of this equilibrium. For Edaravone in DMSO-d₆, the approximate distribution is:

-

OH-form: ~81%

-

CH-form: ~13%

-

NH-form: ~6%[1]

This demonstrates a clear inversion of stability, with the OH-form becoming the most abundant species.

-

Causality Insight: DMSO's ability to act as a strong hydrogen bond acceptor is key. It competitively binds to the acidic protons of the OH and NH forms, breaking down dimers and stabilizing the monomeric polar tautomers, thus making them energetically favorable.[8][9]

Polar Protic Solvents (e.g., H₂O, Methanol-d₄)

Polar protic solvents can act as both hydrogen bond donors and acceptors, leading to complex solvation shells. Water, in particular, has been shown in theoretical studies to lower the energetic barriers for the 1,2-proton transfer between tautomers, facilitating a more rapid interconversion.[6] Generally, in highly polar and protic environments, the equilibrium favors the more polar tautomers (OH and NH forms) that can engage in extensive hydrogen bonding with the solvent.[10]

Data Summary: Tautomer Distribution vs. Solvent

| Solvent | Predominant Tautomer(s) | Approximate Ratio (OH:CH:NH) | Key Solvent Property | Reference |

| Chloroform-d (CDCl₃) | CH-form | 0 : ~100 : 0 | Nonpolar, weak H-bond acceptor | [1] |

| DMSO-d₆ | OH-form, with CH and NH | 81 : 13 : 6 | Highly polar, strong H-bond acceptor | [1] |

| Benzene-d₆ | CH-form / OH-dimer | Varies, CH often high | Nonpolar, Aromatic | [8][11] |

Analytical Characterization: Methodologies and Protocols

A multi-technique approach is essential for the unambiguous characterization of the tautomeric equilibrium. NMR and UV-Vis spectroscopy are the primary tools for solution-state analysis, complemented by computational modeling.

Caption: Experimental workflow for tautomer analysis in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for studying tautomerism in solution.[12] It allows for the direct observation and quantification of each tautomer, provided the rate of interconversion is slow on the NMR timescale.

Expertise in Practice: The choice of nucleus and experiment is critical.

-

¹H NMR: Provides initial insights through distinct chemical shifts for protons on the pyrazolone ring and substituents. However, rapid proton exchange can lead to broad or averaged signals.

-

¹³C NMR: Less susceptible to exchange broadening. The chemical shifts of the pyrazole ring carbons, especially C4 and C5, are highly diagnostic of the tautomeric form.

-

¹⁵N NMR: An exceptionally sensitive probe. The chemical shift of the N2 nitrogen provides clear evidence of its protonation state and involvement in hydrogen bonding. A significant downfield shift of the N2 signal in DMSO-d₆ compared to CDCl₃ indicates the breaking of intermolecular hydrogen bonds and the formation of monomers.[8][9]

-

2D NMR (HSQC, HMBC): Essential for unambiguous assignment of all proton and carbon signals for each coexisting tautomer.

-

Diagnostic Coupling Constant: The geminal coupling constant ²J(C4, H) is a key diagnostic tool. Values of ~9-11 Hz are characteristic of the OH and CH forms, while a significantly smaller value of 4-5 Hz is indicative of the NH form.[11]

-

Sample Preparation (Self-Validation):

-

Prepare three separate, high-purity samples of Edaravone (~10-15 mg) in 0.6 mL of deuterated solvent: (a) CDCl₃, (b) DMSO-d₆, and (c) Methanol-d₄. The use of multiple solvents with distinct properties is crucial for validating the observed shifts in equilibrium.

-

Ensure solvents are from sealed ampoules to minimize water content, which can catalyze proton exchange.

-

-

Data Acquisition:

-

Acquire standard ¹H and ¹³C{¹H} spectra for each sample at a controlled temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).

-

Acquire a ¹⁵N spectrum (e.g., via an HMBC experiment optimized for ¹⁵N) for the CDCl₃ and DMSO-d₆ samples.

-

Optional: For the DMSO-d₆ sample, acquire data at a lower temperature (e.g., 250 K) to slow proton exchange, which may sharpen signals and improve the accuracy of integration.[13]

-

-

Data Analysis & Interpretation:

-

CDCl₃ Sample: Assign signals, expecting to observe only the CH-form. This spectrum serves as the reference for one of the pure tautomers.[1]

-

DMSO-d₆ Sample: Identify the three sets of signals corresponding to the OH, CH, and NH tautomers. Use the reference CDCl₃ spectrum to assign the CH signals. Assign OH and NH signals based on published data and 2D correlations.[1]

-

Quantification: In the ¹H spectrum of the DMSO-d₆ sample, carefully integrate well-resolved, non-exchangeable protons for each tautomer (e.g., the ortho-protons of the N-phenyl ring). Calculate the molar ratios.[1]

-

Confirmation: Verify assignments by comparing ¹³C and ¹⁵N chemical shifts with literature values and established trends for pyrazolones.[8][9]

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable complementary technique. Each tautomer possesses a unique conjugated system (chromophore), resulting in a distinct absorption spectrum.[14] While individual spectra often overlap, changes in the solution environment that shift the tautomeric equilibrium cause predictable changes in the overall spectrum (e.g., shifts in λₘₐₓ, changes in molar absorptivity).[15]

-

Stock Solution: Prepare a concentrated stock solution of Edaravone in a volatile solvent like acetonitrile.

-

Solvent Series: Prepare a series of dilute solutions (to maintain a constant concentration) in various solvents of differing polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

-

Analysis: Compare the spectra. A shift to longer wavelengths (bathochromic or red shift) often indicates a shift towards a more conjugated or polar tautomer stabilized by the solvent.[14] Correlate the observed λₘₐₓ with solvent polarity parameters (e.g., Dielectric Constant) to establish a trend. This provides qualitative and semi-quantitative evidence for the solvent's influence on the equilibrium.

Conclusion and Implications

The tautomeric behavior of 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone) is a classic yet critical example of how a molecule's structure is dynamically influenced by its environment. In nonpolar solvents, the keto (CH) form is dominant, while in polar, hydrogen-bond accepting solvents like DMSO, the equilibrium dramatically shifts to favor the enol (OH) form.

For professionals in drug development, this is not merely an academic curiosity. The predominant tautomer in a physiological environment (aqueous, pH 7.4) may differ from that in a nonpolar binding pocket of a target protein. Therefore, a thorough understanding and characterization of the tautomeric equilibrium in various environments are essential for:

-

Structure-Activity Relationship (SAR) Studies: Ensuring that the correct tautomer is used for computational modeling and docking studies.[16]

-

Pharmacokinetic Profiling: Predicting properties like membrane permeability and solubility, which are tautomer-dependent.

-

Analytical Method Development: Recognizing that different tautomers may have different chromatographic retention times or spectroscopic signatures.

By employing the robust analytical workflows detailed in this guide, researchers can confidently characterize the tautomeric landscape of Edaravone and other pyrazolone-based compounds, leading to more accurate models, more effective drug design, and a deeper understanding of their mechanism of action.

References

-

Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health (NIH). [Link]

-

Tautomerism and Radical-Scavenging Activity of Edaravone by DFT Methods. ResearchGate. [Link]

-

(A)Tautomeric isomers of Edaravone. The geometries were optimized at... | Download Scientific Diagram. ResearchGate. [Link]

-

Tautomerism and Radical-Scavenging Activity of Edaravone by DFT Methods. Ingenta Connect. [Link]

-

Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. PubMed. [Link]

-

On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Bohrium. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (NIH). [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH). [Link]

-

Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives | Request PDF. ResearchGate. [Link]

-

The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

-

Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link]

-

Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. ResearchGate. [Link]

-

(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. CSIC. [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone | Request PDF. ResearchGate. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool | Request PDF. ResearchGate. [Link]

-

Tautomerism : methods and theories. Frederick National Lab for Cancer Research. [Link]

-

REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS. Semantic Scholar. [Link]

-

Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications. [Link]

-

Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives+. ResearchGate. [Link]

-

Tautomers of 3-methyl-5-pyrazolone. Reddit. [Link]

-

Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Asian Journal of Chemistry. [Link]

-

UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate. [Link]

-

Tautomerism and UV & Visible Spectroscopy. YouTube. [Link]

-

Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. Royal Society of Chemistry. [Link]

-

How about Tautomers?. RCS Research Chemistry Services. [Link]

-

Let's not forget tautomers. National Institutes of Health (NIH). [Link]

-

Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Taylor & Francis Online. [Link]

-

Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3. ResearchGate. [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

The evidence for the occurrence of tautomeric structures for selected aldehydes and thioaldehydes. CONICET. [Link]

-

ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Semantic Scholar. [Link]

-

Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Royal Society of Chemistry. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 14. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Knorr Synthesis and the Significance of Edaravone

An In-Depth Technical Guide to the Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

This guide provides a comprehensive technical overview of the Knorr pyrazole synthesis for preparing 3-Methyl-1-phenyl-1H-pyrazol-5-ol, a pharmaceutically significant compound commonly known as Edaravone. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, offers a detailed and validated experimental protocol, and discusses the critical chemical principles that govern its outcome.

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone reaction in heterocyclic chemistry.[1] It provides a direct and efficient pathway to pyrazole and pyrazolone derivatives through the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2][3] The versatility and robustness of this reaction have cemented its importance in the synthesis of a vast array of compounds with applications ranging from dyes and agrochemicals to pharmaceuticals.[2][4]

A prominent example of the Knorr synthesis's application is the production of 3-Methyl-1-phenyl-1H-pyrazol-5-ol, or Edaravone. Edaravone is a potent free-radical scavenger used clinically for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5][6] Its synthesis from readily available starting materials—phenylhydrazine and ethyl acetoacetate—makes it an excellent case study for understanding the intricacies of the Knorr reaction.[5][7] This guide focuses on this specific transformation, highlighting the principles of regioselectivity and tautomerism that are fundamental to its success.[8]

The Reaction Mechanism: A Step-by-Step Analysis

The synthesis of Edaravone proceeds via a classical Knorr condensation. The reaction's high degree of efficiency and regioselectivity can be understood by dissecting the mechanism into its constituent steps. The widely accepted pathway involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent elimination.[5][8]

Causality of Regioselectivity: The regioselectivity of the initial attack is governed by two key factors:

-

Electrophilicity of the Carbonyls: Ethyl acetoacetate possesses two carbonyl groups: a ketone and an ester. The ketone carbonyl is significantly more electrophilic and reactive towards nucleophiles than the ester carbonyl, whose electrophilicity is diminished by the resonance contribution from the adjacent oxygen atom.

-

Nucleophilicity of the Hydrazine Nitrogens: In phenylhydrazine, the terminal (-NH2) nitrogen is more nucleophilic and less sterically hindered than the nitrogen atom directly attached to the phenyl ring.[8]

This combination dictates that the reaction initiates with the attack of the more nucleophilic terminal nitrogen of phenylhydrazine onto the more electrophilic ketone carbonyl of ethyl acetoacetate.[8]

The detailed mechanism is as follows:

-

Nucleophilic Attack & Imine Formation: The reaction begins with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the ketone carbonyl of ethyl acetoacetate. This forms a carbinolamine intermediate.[8]

-

Dehydration: The carbinolamine readily dehydrates to form a stable hydrazone intermediate.[8]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step forms a five-membered heterocyclic ring.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to yield the final pyrazolone product, Edaravone.[5]

Experimental Protocol: A Validated Approach

This section provides a robust and reproducible protocol for the synthesis of Edaravone, adapted from established procedures suitable for a standard laboratory setting.[5][6][7] The protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Phenylhydrazine | 108.14 | 2.5 mL (2.73 g) | ~25.2 | Use freshly distilled or high-purity reagent. |

| Ethyl acetoacetate | 130.14 | 3.2 mL (3.27 g) | ~25.1 | Reagent grade. |

| Glacial Acetic Acid | 60.05 | 10 mL | - | Catalyst and solvent. |

| Ethanol (95%) | - | ~50 mL | - | For recrystallization. |

| Diethyl Ether | - | ~20 mL | - | For washing crude product. |

| Round-bottom flask | - | 100 mL | - | - |

| Reflux condenser | - | - | - | - |

| Heating mantle/Water bath | - | - | - | - |

| Buchner funnel & flask | - | - | - | For vacuum filtration. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, combine ethyl acetoacetate (3.2 mL, ~25.1 mmol) and glacial acetic acid (10 mL). Add a magnetic stir bar.

-

Addition of Phenylhydrazine: While stirring, carefully add phenylhydrazine (2.5 mL, ~25.2 mmol) dropwise to the mixture. Causality Note: This addition is often exothermic. Slow addition helps to control the initial reaction rate. The solution will typically turn yellow or orange.

-

Reflux: Assemble a reflux condenser on the flask and heat the mixture to reflux (approximately 110-120°C) using a heating mantle or oil bath.[7] Continue refluxing with stirring for 1 to 2 hours. Causality Note: Heating provides the necessary activation energy for the cyclization and dehydration steps, driving the reaction to completion. The mixture will become a more viscous, deep-colored syrup.[5]

-

Cooling and Precipitation: After the reflux period, remove the heat source and allow the flask to cool to room temperature. Then, cool the flask further in an ice-water bath. As the mixture cools, a solid product should begin to precipitate.

-

Isolation of Crude Product: To facilitate complete precipitation, add approximately 20 mL of cold water or a small amount of diethyl ether to the cooled mixture and stir vigorously with a glass rod to break up the solid mass.[5] Isolate the crude solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid on the filter with a small portion of cold diethyl ether to remove unreacted starting materials and soluble impurities.[5] Allow the crude product to air dry on the filter paper.

Purification by Recrystallization

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (start with ~30-40 mL) to dissolve the solid completely. Gentle heating may be required. Causality Note: Recrystallization relies on the principle that the desired compound is more soluble in a hot solvent than in a cold one, while impurities remain either insoluble in the hot solvent or soluble in the cold solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize the yield of crystals.[5]

-

Final Isolation: Collect the purified white or off-white crystals by vacuum filtration.[5] Wash the crystals with a small amount of cold ethanol and allow them to dry completely. The expected yield of pure Edaravone is typically high, often in the range of 85-95%.[6]

Tautomerism in 3-Methyl-1-phenyl-1H-pyrazol-5-ol

A critical aspect of pyrazolone chemistry is tautomerism. 3-Methyl-1-phenyl-1H-pyrazol-5-ol can exist in three principal tautomeric forms: the OH-form (enol), the CH-form (keto), and the NH-form.[6]

-

OH-form (Aryl-OH): The aromatic pyrazole form, which is often depicted as the product.

-

CH-form (Keto): Features a methylene group (-CH2-) at the C4 position and a carbonyl group at C5.

-

NH-form (Iminol): An alternative enol-like form.

The equilibrium between these tautomers is highly dependent on the solvent and the physical state (solid vs. solution).[6][9] In the solid state and in nonpolar solvents like CDCl3, the CH-form (the keto tautomer) is often the predominant species.[6][10] However, in more polar solvents like DMSO, a mixture of forms, with a significant proportion of the OH-form, can be observed.[6] This amphoteric character—the ability of the CH protons to be acidic and the N2 nitrogen to be basic—is a direct consequence of this tautomeric equilibrium and influences the compound's solubility and reactivity.[8]

Conclusion and Applications

The Knorr pyrazole synthesis remains a highly reliable and efficient method for accessing pyrazolone structures. The synthesis of Edaravone serves as a perfect illustration of the reaction's utility, combining readily available precursors with a straightforward, high-yielding procedure. For drug development professionals, a deep understanding of this reaction's mechanism, the factors controlling its regioselectivity, and the tautomeric nature of the product is essential for the synthesis and optimization of related pharmaceutical agents. The continued clinical relevance of Edaravone underscores the enduring power of classical organic reactions in modern medicinal chemistry.[11]

References

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

Ianni, A., et al. (2021). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. PMC - PubMed Central. [Link]

-

Watanabe, K., et al. (2013). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Redox Report, 8(3). [Link]

-

Slideshare. (n.d.). knorr pyrazole synthesis. [Link]

-

Ghasemzadeh, M. A., et al. (2019). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

- This reference was not used in the final guide.

-

Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

-

Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

-

Patel, B. R., et al. (2012). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Pharmaceutical Research and Development. [Link]

- This reference was not used in the final guide.

- This reference was not used in the final guide.

- This reference was not used in the final guide.

-

ResearchGate. (2017). (PDF) Knorr Pyrazole Synthesis of Edaravone. [Link]

-

Gholipour, Y., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. ResearchGate. [Link]

- This reference was not used in the final guide.

-

ResearchGate. (2019). Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3. [Link]

-

NIH. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. [Link]

- This reference was not used in the final guide.

- This reference was not used in the final guide.

-

Gmeiner, P., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

- This reference was not used in the final guide.

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. knorr pyrazole synthesis | PPTX [slideshare.net]

- 3. jk-sci.com [jk-sci.com]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. benchchem.com [benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 3-Methyl-1-phenyl-1H-pyrazol-5-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Methyl-1-phenyl-1H-pyrazol-5-ol, a crucial parameter influencing its application in pharmaceutical and chemical industries. This document delves into experimentally determined solubility data in a range of organic solvents, detailed methodologies for solubility determination, and the application of theoretical models for data correlation and prediction. This guide is intended for researchers, scientists, and drug development professionals, offering both practical insights and a robust theoretical framework for understanding and manipulating the solubility of this compound.

Introduction: The Significance of 3-Methyl-1-phenyl-1H-pyrazol-5-ol and its Solubility

3-Methyl-1-phenyl-1H-pyrazol-5-ol, also known and referred to herein as Edaravone, is a potent free-radical scavenger. Its neuroprotective properties have led to its approval for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. The therapeutic efficacy of a drug is intrinsically linked to its bioavailability, which in turn is heavily dependent on its solubility. Poor aqueous solubility can hinder drug absorption and limit formulation options.[1]

Understanding the solubility of Edaravone in various organic solvents is paramount for several key aspects of its development and application:

-

Crystallization and Purification: The selection of an appropriate solvent system is critical for obtaining a desired polymorphic form with optimal physical and chemical stability.

-

Formulation Development: Knowledge of solubility in different excipients and solvent systems is essential for designing effective oral and parenteral dosage forms.

-

Analytical Method Development: The choice of solvent is crucial for developing accurate and robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quality control and pharmacokinetic studies.[2]

-

Process Chemistry: Solubility data guides the selection of solvents for synthesis, extraction, and purification processes, impacting yield, purity, and overall process efficiency.

This guide aims to provide a detailed exploration of the solubility of Edaravone in a variety of organic solvents, offering a valuable resource for scientists and researchers working with this important active pharmaceutical ingredient (API).

Experimental Determination of Solubility

The accurate determination of solubility is the foundation of any study on the dissolution behavior of a compound. The following sections detail the most common experimental methods used to measure the solubility of Edaravone in organic solvents.

Static Gravimetric Method

The static gravimetric method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid. The principle involves preparing a saturated solution at a constant temperature, separating the solid and liquid phases, and then determining the concentration of the solute in the liquid phase by evaporating the solvent and weighing the residue.

Materials and Equipment:

-

3-Methyl-1-phenyl-1H-pyrazol-5-ol (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or shaker

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Glass vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

Step-by-Step Procedure:

-

Sample Preparation: Add an excess amount of Edaravone to a known mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath maintained at the desired temperature (e.g., 298.15 K). Agitate the mixture for a sufficient period to ensure equilibrium is reached. The equilibration time can vary depending on the solvent and temperature and should be determined experimentally (typically 24-72 hours).

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-weighed syringe fitted with a syringe filter. The filtration step is critical to remove any undissolved solid particles.

-

Gravimetric Analysis: Transfer the filtered saturated solution into a pre-weighed container. Determine the mass of the solution.

-

Solvent Evaporation: Evaporate the solvent from the container in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of Edaravone until a constant weight of the solid residue is obtained.

-

Calculation of Solubility: The mole fraction solubility (x) is calculated using the following equation:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

where:

-

m_solute is the mass of the dissolved Edaravone (residue after evaporation).

-

M_solute is the molar mass of Edaravone.

-

m_solvent is the mass of the solvent in the sample.

-

M_solvent is the molar mass of the solvent.

-

Caption: Workflow for the static gravimetric method.

Isothermal Saturation Method

The isothermal saturation method is another common technique for solubility determination. It is similar to the gravimetric method in its principle of achieving equilibrium between the solid and liquid phases at a constant temperature. The primary difference often lies in the analytical technique used to determine the concentration of the solute in the saturated solution, which can include methods like UV-Vis spectroscopy or HPLC.[3][4]

Materials and Equipment:

-

Same as for the static gravimetric method.

-

UV-Vis spectrophotometer or HPLC system.

Step-by-Step Procedure:

-

Preparation and Equilibration: Follow steps 1 and 2 as described in the static gravimetric method.

-

Phase Separation and Sampling: Follow step 3 and 4 as described in the static gravimetric method.

-

Sample Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Concentration Analysis: Analyze the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC to determine the concentration of Edaravone.

-

Calculation of Solubility: Calculate the solubility from the determined concentration and the dilution factor.

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model [jstage.jst.go.jp]

- 4. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 3-Methyl-1-phenyl-1H-pyrazol-5-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the compound's NMR spectra, with a particular focus on the critical role of tautomerism and solvent effects.

Introduction: The Structural Complexity of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

3-Methyl-1-phenyl-1H-pyrazol-5-ol, a key scaffold in medicinal chemistry, presents a fascinating case for NMR analysis due to its existence in multiple tautomeric forms.[1][2][3][4] The equilibrium between the hydroxyl (OH), methylene (CH), and amine (NH) tautomers is highly sensitive to the surrounding chemical environment, particularly the solvent.[1][2][3] Understanding this dynamic equilibrium is paramount for accurate spectral assignment and, consequently, for the unambiguous structural elucidation of its derivatives in various chemical contexts.

This guide will first establish the foundational principles of the tautomerism of 3-Methyl-1-phenyl-1H-pyrazol-5-ol, followed by a detailed interpretation of its ¹H and ¹³C NMR spectra in different deuterated solvents. We will explore the causal relationship between solvent polarity and the predominance of specific tautomers, providing field-proven insights into experimental design and data interpretation.

The Decisive Role of Tautomerism

The tautomeric equilibrium of 3-Methyl-1-phenyl-1H-pyrazol-5-ol is the cornerstone of its spectral characterization. The three principal tautomers are:

-

OH-form (3-methyl-1-phenyl-1H-pyrazol-5-ol): Characterized by a hydroxyl group at the C5 position of the pyrazole ring.

-

CH-form (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one): Features a methylene group at the C4 position.

-

NH-form (3-methyl-1-phenyl-2,3-dihydro-1H-pyrazol-5-one): Contains an N-H proton within the pyrazole ring.

The relative populations of these tautomers are profoundly influenced by the solvent's ability to form hydrogen bonds.[1][2] In polar aprotic solvents like DMSO-d₆, which are strong hydrogen bond acceptors, the OH-form is significantly stabilized and thus predominates.[1] Conversely, in non-polar solvents like CDCl₃, the CH-form is generally the major species observed.[1] This solvent-dependent equilibrium dictates the observed chemical shifts and signal multiplicities in the NMR spectra.

Caption: Recommended workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-Methyl-1-phenyl-1H-pyrazol-5-ol.

-

Dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup:

-

Utilize a high-field NMR spectrometer (a frequency of 400 MHz or higher is recommended for better signal dispersion). [5] * Tune and match the probe for both ¹H and ¹³C nuclei.

-

Lock the field frequency using the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a calibrated 90° pulse and a relaxation delay of at least 5 times the longest T₁ for quantitative analysis.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Employ a sufficient number of scans, as the natural abundance of ¹³C is low. A relaxation delay is also crucial for accurate integration, particularly for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline correction on the resulting spectra.

-

Calibrate the chemical shift scale using either tetramethylsilane (TMS) as an internal standard (0 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Conclusion

The NMR spectral analysis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol is a prime example of how dynamic chemical phenomena, such as tautomerism, are manifested in spectroscopic data. A thorough understanding of the solvent-dependent equilibrium between the OH, CH, and NH forms is indispensable for the accurate interpretation of its ¹H and ¹³C NMR spectra. By carefully selecting the experimental conditions and applying the principles outlined in this guide, researchers can confidently elucidate the structure of this important molecule and its derivatives, thereby advancing their research and development endeavors.

References

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.

- Katritzky, A. R., & Karelson, M. (1991). The Tautomerism of Heterocycles: A Critical Review. Journal of the American Chemical Society, 113(5), 1561–1565.

-

J. Chem. Pharm. Res., 2012, 4(3):1772-1781. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

-

MDPI. (2018). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]

-

Journal of Chemical Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem. [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2015). DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. [Link]

-

ResearchGate. (2000). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. [Link]

-

MDPI. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Foreword: Beyond the Formula

To the dedicated researcher, the molecular formula C₁₀H₁₀N₂O is merely a starting point. The true essence of a compound, its potential for therapeutic intervention or as a synthon for novel materials, is encoded in its three-dimensional architecture. 3-Methyl-1-phenyl-1H-pyrazol-5-ol, a molecule of significant pharmaceutical interest—widely known as the neuroprotective agent Edaravone—presents a fascinating case study in structural chemistry.[1] Its behavior is governed by a delicate interplay of tautomerism, where the molecule can exist in multiple, interconverting forms. This guide moves beyond a simple recitation of data to provide a comprehensive, field-proven perspective on elucidating its solid-state structure, explaining not just what the structure is, but how and why it is determined and the critical implications of its supramolecular assembly.

Synthesis and the Imperative of High-Quality Crystallization

The journey to a crystal structure begins with the synthesis of the compound itself. The most reliable and scalable method for producing 3-Methyl-1-phenyl-1H-pyrazol-5-ol is the condensation reaction between phenylhydrazine and ethyl acetoacetate.[1]

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and ethyl acetoacetate (1.05 eq). Ethanol can be used as a solvent, although solvent-free reactions have also proven effective and quantitative.[1]

-

Thermal Conditions: The mixture is heated to reflux (approximately 80-100 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials, and dried under vacuum. This typically yields the product as a white or off-white crystalline powder.

The causality behind this experimental choice is rooted in classic heterocyclic chemistry. Phenylhydrazine acts as a binucleophile, with the terminal nitrogen initiating a nucleophilic attack on one of the carbonyl carbons of the β-ketoester, ethyl acetoacetate. A subsequent intramolecular cyclization and dehydration cascade yields the stable pyrazolone ring.

Protocol: Single Crystal Growth

Obtaining a crystal structure is critically dependent on the quality of the single crystal. A flawed or polycrystalline sample will not diffract X-rays in a coherent manner, making structure solution impossible. The goal is to encourage slow, ordered growth.

-

Solvent Selection: Dissolve the synthesized powder in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) with gentle heating.

-

Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days at room temperature. This gradual increase in concentration allows molecules to deposit onto a growing lattice in the most energetically favorable, ordered arrangement.

-

Crystal Harvesting: Once suitable, well-defined, and visually clear crystals have formed, they are carefully harvested for analysis.

Structural Elucidation: A Multi-Technique Workflow

Determining the definitive structure of a molecule like this requires a primary, unambiguous method, supported by secondary, confirmatory techniques. Single-crystal X-ray diffraction is the gold standard for solid-state structure determination, while spectroscopic methods provide vital data on both the solid and solution states.

Sources

A Technical Guide to the Historical Discovery of Pyrazolone Compounds

Abstract: This technical guide provides a comprehensive overview of the historical discovery and development of pyrazolone compounds. It traces their origins from a serendipitous laboratory synthesis in the late 19th century to their establishment as a cornerstone in medicinal chemistry. The narrative delves into the seminal work of Ludwig Knorr, the evolution of synthetic protocols, the structure-activity relationships of early derivatives, and the clinical journey of these compounds, including their rise as prominent analgesics and their subsequent challenges related to safety. This paper is intended for researchers, scientists, and drug development professionals, offering in-depth chemical insights and historical context to a class of compounds that fundamentally shaped modern pharmacology.

The Dawn of a New Pharmaceutical Era: A Serendipitous Discovery

The story of pyrazolones begins in the late 19th century, a vibrant period for organic chemistry. In 1883, the German chemist Ludwig Knorr, a student of the renowned Emil Fischer, was investigating quinine-related compounds in search of new therapeutic agents.[1][2] During his work, he conducted a condensation reaction between phenylhydrazine and ethyl acetoacetate, expecting to form a quinoline derivative.[3][4] Instead of the anticipated product, Knorr isolated a novel heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[5][6] This unexpected result marked the birth of the pyrazolone class of compounds.

Further investigation by Knorr, in collaboration with pharmacologist Wilhelm Filehne at Hoechst, involved the methylation of this initial compound, leading to the synthesis of 1,5-dimethyl-2-phenyl-3H-pyrazol-3-one.[7][8] This new molecule, which Knorr named "Antipyrin" (Antipyrine), was found to possess potent antipyretic (fever-reducing) and analgesic (pain-relieving) properties.[2][7][9] Patented in 1883, antipyrine quickly became a commercial success and is recognized as one of the first synthetic drugs to achieve widespread use, dominating the market until the rise of Aspirin.[3][7]

The Foundational Chemistry: The Knorr Pyrazole Synthesis

The reaction that led to the discovery of the first pyrazolone is now a classic in heterocyclic chemistry, known as the Knorr pyrazole synthesis.[2][10] It involves the condensation of a β-ketoester with a hydrazine derivative.[11][12] This versatile and robust reaction provided a straightforward pathway to the pyrazolone core, enabling the synthesis of a wide array of derivatives for further study.

Original Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The seminal synthesis performed by Knorr laid the groundwork for all subsequent pyrazolone chemistry.[6]

Experimental Protocol (Reconstructed from historical accounts):

-

Step 1: Condensation: An equimolar quantity of phenylhydrazine is reacted with ethyl acetoacetate.[3] The reaction is typically performed by heating the mixture, often without a solvent.[3][6] This initial step forms a phenylhydrazone intermediate.

-

Step 2: Intramolecular Cyclization: Upon further heating, the intermediate undergoes an intramolecular cyclization via the elimination of ethanol and water.[3]

-

Step 3: Isolation: The resulting product, 3-methyl-1-phenyl-5-pyrazolone (also known as Edaravone, first synthesized in 1887), precipitates as a solid upon cooling and can be purified by recrystallization, typically from ethanol.[3][6][13]

Caption: Final methylation step to produce Antipyrine.

The First Wave of Derivatives: Expanding the Therapeutic Arsenal

The remarkable success of antipyrine catalyzed further research into pyrazolone derivatives. Chemists at Hoechst, where Knorr's discovery was commercialized, sought to develop analogues with improved efficacy and safety profiles. [15]

-

Aminopyrine (Pyramidon): In 1893, Friedrich Stolz synthesized aminopyrine by introducing a dimethylamino group at the C4 position of the antipyrine scaffold. [15][16]This derivative was found to be approximately three times more potent than antipyrine. [15]* Dipyrone (Metamizole): Further modifications led to the synthesis of melubrine in 1913, and finally metamizole (dipyrone) in 1920. [15]First marketed as "Novalgin" in 1922, dipyrone is a more soluble prodrug that became one of the most widely used pyrazolone analgesics globally. [15][17] Table 1: Key Early Pyrazolone Derivatives

| Compound | Year of Synthesis | Key Structural Feature | Notable Properties |

| Antipyrine | 1883 | N-methylation of the pyrazolone core | Potent analgesic and antipyretic. [9] |

| Aminopyrine | 1893 | Dimethylamino group at C4 | Higher analgesic potency than antipyrine. [15][18] |

| Dipyrone | 1920 | Sulfonated pro-drug | High solubility, widely used analgesic. [15][17] |

These early compounds generally act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins—key mediators of pain, fever, and inflammation. [9][17]

Structural Nuances and Tautomerism

A key area of scientific inquiry for early chemists was the structural nature of the pyrazolone ring itself. Pyrazolones can exist in several tautomeric forms: the CH-form (keto), the OH-form (enol), and the NH-form (amine). [3][4]This tautomerism influences the molecule's reactivity and its ability to interact with biological targets. Ludwig Knorr himself later shifted his research focus to the broader concept of tautomerism, partly inspired by his work on pyrazoles. [7]The stabilization of a particular tautomeric form can be influenced by N-alkyl or N-aryl substituents, a principle that has been fundamental to the design of various pyrazolone derivatives. [4]

Caption: Tautomeric forms of the pyrazolone ring.

The Double-Edged Sword: Efficacy vs. Safety

Despite their widespread use for decades, the clinical application of early pyrazolone analgesics became fraught with safety concerns. By the mid-20th century, a growing body of evidence linked drugs like aminopyrine and dipyrone to a rare but life-threatening adverse effect: agranulocytosis . [18][19][20]This is a severe condition characterized by a sharp drop in white blood cells (specifically neutrophils), leaving the patient highly susceptible to infections. [21] The risk of agranulocytosis, though low in absolute terms, led to the withdrawal or severe restriction of aminopyrine and dipyrone in many countries, including the United States, starting in the 1970s. [16][22]This episode served as a critical lesson in pharmacovigilance and highlighted the need for rigorous post-marketing safety monitoring for all new drugs. The debate over the risk-benefit profile of drugs like dipyrone continues to this day, with the drug remaining available in many parts of Europe, South America, and Asia. [21]

Modern Renaissance: The Enduring Legacy of the Pyrazolone Scaffold

The historical journey of pyrazolones did not end with the safety concerns surrounding the early analgesics. The versatility of the pyrazolone scaffold has led to its exploration in a vast range of applications beyond pain and fever management. [23][24]

-

Edaravone: This compound, which is the original 3-methyl-1-phenyl-5-pyrazolone synthesized by Knorr, has found a modern application as a neuroprotective agent used in the treatment of stroke and amyotrophic lateral sclerosis (ALS), primarily for its potent antioxidant properties. [3]* Other Applications: The pyrazolone core is now recognized as a "privileged scaffold" in medicinal chemistry. [23]Derivatives have been developed and investigated for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. [22][23]Furthermore, pyrazolone compounds are used commercially as dyes and as ligands in coordination chemistry. [4]

Conclusion

The discovery of pyrazolones by Ludwig Knorr in 1883 was a landmark event in the history of medicine and chemistry. It ushered in the era of synthetic drugs, providing humanity with powerful new tools to combat fever and pain. The foundational Knorr synthesis opened the door to a rich field of chemical exploration that yielded numerous important derivatives. While the clinical story of the early pyrazolone analgesics is a cautionary tale of balancing efficacy with safety, the pyrazolone scaffold itself has demonstrated remarkable resilience. Its continued relevance in modern drug discovery, from neuroprotection to oncology, is a testament to the enduring legacy of Knorr's serendipitous discovery over 140 years ago.

References

-

Ludwig Knorr - Wikipedia. Wikipedia. Link

-

The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Link

-

100th Anniversary: Death of Ludwig Knorr. ChemistryViews. Link

-

Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Link

-

The Dawn of Pyrazolones: A Technical Guide to Their Discovery and Early Synthesis. BenchChem. Link

-

The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. Link

-

Pyrazolone - Wikipedia. Wikipedia. Link

-

Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals. Britannica. Link

-

Chemistry of Antipyrine | Request PDF. ResearchGate. Link

-

Synthesis of Pyrazolone Derivatives and their Biological Activities. ProQuest. Link

-

Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry. Link

-

Metamizole - Wikipedia. Wikipedia. Link

-

Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Institutes of Health. Link

-

Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PubMed Central. Link

-

Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Link

-

A Technical Guide to the Knorr Pyrazole Synthesis of 1883. BenchChem. Link

-

Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents. Link

-

Chapter 5: Pyrazoles. The Royal Society of Chemistry. Link

-

Pyrazolone derivatives. PubMed. Link

-